tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butyl group and a prop-2-ynyl group.
Mechanism of Action
Action Environment
The action, efficacy, and stability of Tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors . For instance, the pH of the environment can affect the stability of the compound . Furthermore, the presence of other molecules can influence the compound’s interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate typically involves the following steps :
Starting Material: The synthesis begins with 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.
Oxidation: The starting material is oxidized using Dess-Martin periodinane in dichloromethane at room temperature for 16 hours.
Alkylation: The resulting intermediate is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group.
Reduction: Reduction reactions can be performed on the pyrrolidine ring or the prop-2-ynyl group.
Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in the presence of potassium carbonate.
Major Products:
Oxidation: Formation of oxidized derivatives of the prop-2-ynyl group.
Reduction: Formation of reduced derivatives of the pyrrolidine ring.
Substitution: Formation of substituted derivatives at the tert-butyl group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biological Studies: It is used in biological studies to investigate the effects of pyrrolidine derivatives on biological systems.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly for its effects on molecular targets and pathways.
Industry:
Comparison with Similar Compounds
- Tert-butyl 2-(prop-2-ynyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
- 1-tert-Butyl-3-pyrrolidinamine
Comparison:
- Structural Differences: While these compounds share a similar pyrrolidine or piperidine ring structure, they differ in the substituents attached to the ring.
- Unique Features: tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of both a tert-butyl group and a prop-2-ynyl group, which confer distinct chemical properties and reactivity.
This detailed article provides a comprehensive overview of tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-prop-2-ynylpyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-6-10-7-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWWHIAYSRTQOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207840-16-1 | |
Record name | tert-butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.